molecular formula C10H12ClNO B179547 2-chloro-N-(2-methylphenyl)propanamide CAS No. 19281-31-3

2-chloro-N-(2-methylphenyl)propanamide

Cat. No.: B179547
CAS No.: 19281-31-3
M. Wt: 197.66 g/mol
InChI Key: YWSVGMSGVIXGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is also known as 2-chloro-N-(o-tolyl)propanamide and is used primarily in research settings. This compound is a derivative of propanamide and contains a chloro group and a methylphenyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(2-methylphenyl)propanamide can be synthesized through the reaction of o-toluidine with 2-chloropropionic acid . The reaction typically involves the following steps:

    Formation of the amide bond: o-Toluidine reacts with 2-chloropropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylphenyl)propanamide undergoes several types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution reactions: The major products are substituted amides, thiolamides, or alkoxyamides.

    Reduction reactions: The major products are the corresponding amines or alcohols.

    Oxidation reactions: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-(2-methylphenyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality allow the compound to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and methylphenyl moiety contribute to its reactivity and interaction with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVGMSGVIXGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19281-31-3
Record name 2-Chloro-o-propionotoluidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLORO-O-PROPIONOTOLUIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K1086IX8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.